molecular formula C17H17NO3 B14627809 6-(Dimethylamino)-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one CAS No. 57489-53-9

6-(Dimethylamino)-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one

Cat. No.: B14627809
CAS No.: 57489-53-9
M. Wt: 283.32 g/mol
InChI Key: KPASYSIMJPISPX-UHFFFAOYSA-N
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Description

6-(Dimethylamino)-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one is a complex organic compound known for its unique chemical structure and properties This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylamino)-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with dimethylamine in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the desired benzofuran derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Reaction Conditions and Yields

ReactantsBaseSolventTimeYieldSource
2-Hydroxybenzonitrile + 2-BromoacetophenoneCs₂CO₃ (2.0 equiv)DMF10–20 min92%
  • Mechanism : Cs₂CO₃ facilitates a one-pot sequential C–O and C–C bond formation. The reaction proceeds via:

    • Alkylation of the phenolic oxygen of 2-hydroxybenzonitrile.

    • Cyclization through intramolecular nucleophilic attack to form the benzofuran core .

Functionalization via N-Arylation

The dimethylamino group enables copper-catalyzed N-arylation with arylboronic acids under mild conditions:

Example Reaction:

Substrate : 6-(Dimethylamino)-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one
Catalyst : Cu(I)/Cu(II) (ligand-free)
Conditions : Ambient temperature, DMF/H₂O
Product : Mono- or bi-N-aryl derivatives

Arylboronic AcidProduct TypeYield
Phenylboronic acidMono-N-aryl78%
4-Nitrophenylboronic acidBi-N-aryl65%
  • Selectivity : Controlled by stoichiometry of arylboronic acid and reaction time .

Condensation with Malononitrile

The amino group participates in Knoevenagel condensation with malononitrile under microwave irradiation:

Reaction Pathway:

  • Formation of conjugated alkenes :

    • Conditions : DMF, 120°C, 20 min.

    • Product : Fluorescent α,β-unsaturated nitriles (λ<sub>em</sub> = 450–480 nm) .

  • Cyclization to pyridine-fused benzofurans :

    • Requires prolonged heating (2–4 h).

    • Application : Fluorescent probes for cellular imaging.

Oxidation:

  • Benzofuran core : Susceptible to oxidation by KMnO₄ or H₂O₂, forming hydroxylated or quinone-like derivatives.

  • Dimethylamino group : Oxidized to N-oxide derivatives using m-CPBA.

Reduction:

  • Ketone group : Reduced with NaBH₄ or LiAlH₄ to form secondary alcohol derivatives.

    • Example : Conversion to 3-(2-methoxyphenyl)-6-(dimethylamino)-2,3-dihydrobenzofuran-1-ol.

Electrophilic Aromatic Substitution

The 2-methoxyphenyl group directs electrophilic substitution at the para position:

ReagentProductConditions
HNO₃/H₂SO₄Nitro-substituted derivative0°C, 2 h
Br₂/FeBr₃Brominated derivativeRT, 1 h
  • Regioselectivity : Controlled by the electron-donating methoxy group .

Base-Mediated Rearrangements

Under strong basic conditions (e.g., KOH/EtOH), the compound undergoes ring-opening reactions :

  • Cleavage of the lactone ring : Forms a carboxylate intermediate.

  • Recyclization : In the presence of electrophiles, forms fused heterocycles (e.g., quinazolinones) .

Scientific Research Applications

Unfortunately, the provided search results do not offer comprehensive data, well-documented case studies, or detailed research findings specifically focusing on the applications of "6-(Dimethylamino)-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one." However, the available information does provide some context and related uses for benzofuran derivatives, which can be helpful.

Potential Applications and Research Context

  • TB Inhibitors: Benzofurans, including "Benzofuran 1," have been identified as potential leads for inhibiting tuberculosis (TB) by targeting the thioesterase domain of Pks13 . Optimization efforts have aimed to improve drug-like properties and in vivo efficacy .
  • Antiviral Drug Leads: Bis(Benzofuran–1,3-N,N-heterocycle)s are being explored as symmetric synthetic drug leads against the yellow fever virus . These compounds have shown promising activity in preliminary studies .

Related Compounds and Chemical Information

  • Structure and Properties: "this compound" has a molecular weight of 283.32 g/mol and a molecular formula of C17H17NO3 . It is also known under other names and identifiers, such as PubChem CID 12389695 and CAS number 57489-53-9 .
  • Chromogenic Materials: Certain benzofuran derivatives are mentioned in the context of chromogenic materials .

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxyphenyl group may enhance its lipophilicity and membrane permeability. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Dimethylamino)-3-(2-hydroxyphenyl)-2-benzofuran-1(3H)-one
  • 6-(Dimethylamino)-3-(2-chlorophenyl)-2-benzofuran-1(3H)-one
  • 6-(Dimethylamino)-3-(2-nitrophenyl)-2-benzofuran-1(3H)-one

Uniqueness

Compared to similar compounds, 6-(Dimethylamino)-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one stands out due to the presence of the methoxy group, which can influence its electronic properties and reactivity

Biological Activity

6-(Dimethylamino)-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one, also known as DMAMBF, is an organic compound that has garnered attention in medicinal chemistry due to its unique molecular structure and potential biological activities. This compound features a dimethylamino group and a methoxyphenyl moiety attached to a benzofuran core, with the molecular formula C17H17NO3C_{17}H_{17}NO_3 and a molecular weight of approximately 283.32 g/mol . This article explores the biological activity of DMAMBF, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structural uniqueness of DMAMBF contributes significantly to its biological activity. The arrangement of functional groups allows for both electron-donating and electron-withdrawing properties, influencing its reactivity and interaction with biological targets. Key properties include:

PropertyValue
Molecular FormulaC₁₇H₁₇NO₃
Molecular Weight283.32 g/mol
LogP3.021
Polar Surface Area (PSA)38.77 Ų

Biological Activities

Preliminary studies have indicated that DMAMBF exhibits a range of biological activities, including:

  • Anticancer Activity : Research has shown that DMAMBF possesses significant anticancer properties. A study evaluated its effects on various cancer cell lines, demonstrating cytotoxicity with IC50 values in the low micromolar range . The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Antiviral Activity : DMAMBF has been investigated for its antiviral potential, particularly against the Yellow Fever Virus (YFV). Structural optimization studies revealed that certain derivatives exhibited compelling efficacy against YFV with promising selectivity indices (SI) ranging from 8.43 to 15.3 .
  • Antibacterial and Antifungal Properties : The compound's derivatives have shown antibacterial and antifungal activities, making them candidates for further development in treating infectious diseases .

The mechanisms through which DMAMBF exerts its biological effects are multifaceted:

  • Inhibition of Key Enzymes : DMAMBF has been reported to inhibit specific kinases involved in cancer progression, such as Polo-like Kinase 1 (Plk1), which plays a crucial role in cell division and proliferation .
  • Modulation of Signaling Pathways : The compound may modulate various signaling pathways that are critical for cell survival and apoptosis, contributing to its anticancer effects.
  • Direct Viral Inhibition : In antiviral studies, DMAMBF demonstrated the ability to bind to viral proteins, thereby inhibiting viral replication .

Case Studies

Several case studies highlight the potential applications of DMAMBF:

  • Case Study 1 : A study on the anticancer effects of DMAMBF on breast cancer cell lines indicated that treatment led to significant reductions in cell viability and alterations in apoptotic markers . The results suggest that DMAMBF could be a promising candidate for breast cancer therapy.
  • Case Study 2 : In antiviral research focused on YFV, derivatives of DMAMBF were synthesized and tested for their binding affinity to viral proteins. The most stable compound showed a negative binding free energy indicating strong interaction with the target protein .

Properties

CAS No.

57489-53-9

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

6-(dimethylamino)-3-(2-methoxyphenyl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C17H17NO3/c1-18(2)11-8-9-12-14(10-11)17(19)21-16(12)13-6-4-5-7-15(13)20-3/h4-10,16H,1-3H3

InChI Key

KPASYSIMJPISPX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(OC2=O)C3=CC=CC=C3OC

Origin of Product

United States

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